Pamaquine naphthoate

Description

Propriétés

IUPAC Name |

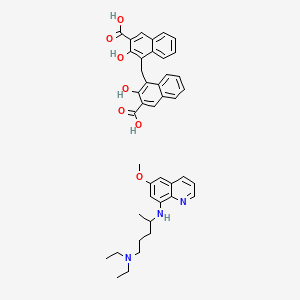

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-N,1-N-diethyl-4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O6.C19H29N3O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-5-22(6-2)12-8-9-15(3)21-18-14-17(23-4)13-16-10-7-11-20-19(16)18/h1-10,24-25H,11H2,(H,26,27)(H,28,29);7,10-11,13-15,21H,5-6,8-9,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPPMKVWUPMOGFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H45N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901021385 | |

| Record name | Pamaquine naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

703.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635-05-2 | |

| Record name | 2-Naphthalenecarboxylic acid, 4,4′-methylenebis[3-hydroxy-, compd. with N1,N1-diethyl-N4-(6-methoxy-8-quinolinyl)-1,4-pentanediamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pamaquine naphthoate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pamaquine naphthoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pamaquine naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAMAQUINE NAPHTHOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96Y4A9AODB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Early Research Trajectory of Pamaquine Naphthoate

Inception of Synthetic Antimalarial Chemotherapy Research

Prior to the advent of synthetic antimalarials, the therapeutic landscape for malaria was exclusively dominated by quinine (B1679958), a natural alkaloid extracted from the bark of the Cinchona tree. mmv.orgresearchgate.net This remedy had been the standard treatment for intermittent fevers since the 17th century, following its introduction to Europe from South America. mmv.orgnih.gov The isolation of the active compound, quinine, in 1820 by French chemists allowed for more standardized and reliable dosing, establishing it as the primary chemotherapeutic agent against malaria for the next century. mmv.orgresearchgate.netacs.org

However, reliance on a single, natural source created significant strategic vulnerabilities. The Dutch global monopoly on quinine production, centered on plantations in Java (modern-day Indonesia), meant that supply could be controlled and disrupted. nih.govtandfonline.com This issue became a critical research imperative during World War I, when Germany, cut off from quinine supplies, faced devastating malaria-related casualties among its troops. nih.govnih.gov The immense problems caused by the disease during the war created an urgent need for a synthetic, reliable, and nationally-controlled substitute for quinine, thereby launching the era of synthetic antimalarial chemotherapy research. researchgate.netnih.gov

The search for a synthetic replacement for quinine was spearheaded in Germany during the 1920s. nih.gov This effort culminated in the discovery of pamaquine (B1678364), the first clinically useful synthetic antimalarial. tandfonline.com The compound was first synthesized in 1924 by chemists Schulemann, Schoenhoeffer, and Wingler at the Bayer laboratories of the I.G. Farbenindustrie consortium. wikipedia.orgwho.int Marketed under the trade name Plasmochin, pamaquine was an 8-aminoquinoline (B160924), a new class of compounds that marked a significant departure from the structure of quinine. nih.govtandfonline.com

The scientific journey to pamaquine did not begin with attempts to replicate the quinine molecule, but rather from research into synthetic dyes. tandfonline.com The foundation was laid in 1891 when Paul Ehrlich discovered that methylene (B1212753) blue, a synthetic aniline (B41778) dye, could stain and kill malaria parasites, leading to the first use of a fully synthetic compound to treat human malaria. oup.comoup.com

Inspired by Ehrlich's findings, German chemists, particularly at I.G. Farben, began a systematic program of chemical modification based on the methylene blue structure. tandfonline.comoup.com They methodically substituted various chemical groups on the core molecule, observing the effects on antimalarial activity. tandfonline.com One line of research involved attaching a basic dialkylaminoalkylamino side chain to different heterocyclic ring systems. who.intoup.com This systematic approach led to the crucial step of combining this basic side chain with a 6-methoxyquinoline (B18371) nucleus, which is also a structural component of quinine. who.int This fusion resulted in the synthesis of pamaquine, a compound that emerged directly from the lineage of methylene blue research and demonstrated significantly improved antimalarial activity. oup.comscielo.br

The discovery of pamaquine was a landmark achievement that helped validate and shape the structure of modern pharmaceutical research. wikipedia.orgacs.org Before this period, drug discovery was often based on isolating active ingredients from traditional remedies or on serendipitous findings. acs.orgacs.org The German dye and chemical companies, however, were establishing a new paradigm based on organized, industrial-scale research and development. acs.orgpharmaphorum.com

The synthesis of pamaquine was a direct result of this methodical, systematic approach, where thousands of compounds were created and tested to find an effective agent. nih.govwikipedia.org This success demonstrated that targeted organic chemistry could be applied to create novel therapeutic agents with high specificity. wikipedia.org It was a pivotal victory that showcased the potential of establishing dedicated research laboratories within industrial firms, a model that merged chemical science with pharmacology. wikipedia.orgacs.org This event helped catalyze the transition of chemical companies into the identifiable pharmaceutical industry, where cooperative relationships between industrial and academic labs became central to drug discovery. acs.orgoxfordbibliographies.com

Discovery and Initial Synthesis of Pamaquine (Plasmochin Naphthoate)

Emergence from Methylene Blue Chemical Modification Research

Early Pharmacological Investigations and Efficacy Delineation in Research Models

The development of synthetic antimalarials would have been impossible without reliable animal models for testing the efficacy of new compounds. who.int Avian malaria provided such a model, and its use was standardized for routine screening by Wilhelm Roehl at the Bayer laboratories in 1926. wikipedia.orgwho.int This established the first systematic method for comparing the therapeutic activity of novel compounds against a known standard, quinine. who.int

Pamaquine's effectiveness was first demonstrated in these avian models. wikipedia.org Roehl's method utilized canaries or Javanese rice finches infected with avian malaria parasites, such as Plasmodium relictum or Plasmodium cathemerium. who.intasm.orgbiodiversitylibrary.org In these preclinical studies, pamaquine proved to be highly effective. wikipedia.orgasm.org The research findings from these avian models were crucial in advancing pamaquine to human trials. wikipedia.org

| Researcher/Year | Animal Model | Parasite Species | Key Finding | Source |

|---|---|---|---|---|

| Roehl (1926) | Canary / Javanese rice finch | Plasmodium relictum / P. cathemerium | Demonstrated the effectiveness of pamaquine in treating malaria in birds. | wikipedia.org, who.int, asm.org |

Investigations into Anti-Relapse Properties against Plasmodium vivax in Experimental Systems

A primary focus of early pamaquine research was its effect on the relapse patterns characteristic of Plasmodium vivax infections. These relapses are caused by dormant liver-stage parasites called hypnozoites. nih.gov

A landmark experimental study in 1945, involving volunteers infected with New Guinea strains of P. vivax, provided key data. ajtmh.org In this trial, the administration of pamaquine during the incubation period did not prevent the initial onset of the disease but successfully prevented subsequent relapses in the four subjects who received the drug. ajtmh.org This finding was significant, as it demonstrated a distinct action against the parasite forms responsible for relapse. When used in combination with quinine, pamaquine was found to be capable of curing many P. vivax infections, an effect attributed to its activity against these persistent liver stages. nih.gov

| Experimental Group | Number of Subjects | Outcome of Primary Attack | Observed Relapses | Reference |

|---|---|---|---|---|

| Pamaquine during incubation | 4 | Delayed but not prevented | 0 | ajtmh.org |

| Control (No pamaquine) | 2 | Occurred | Relapses occurred |

Comparative Antimalarial Spectrum Research in Experimental Hosts

Research in various experimental models, including avian, rodent, and primate systems, helped to define the scope of pamaquine's activity across the Plasmodium life cycle. scispace.comacs.org These studies revealed that pamaquine possessed a broad, though stage-specific, spectrum of activity. who.intscispace.com It was notably active against the tissue-dwelling (exo-erythrocytic) and sexual (gametocyte) stages of the parasite, which are crucial for relapse and transmission, respectively. who.int

Pamaquine's efficacy against the asexual, blood-stage parasites (erythrocytic schizonts) that cause clinical symptoms was found to be limited. scispace.comontosight.ai It is considered a poor blood schizontocide, and its use for treating the acute phase of malaria was not recommended due to this weak activity and the potential for toxicity at the required doses. who.intscispace.com The primary therapeutic value of pamaquine was therefore not in suppressing active infections but in preventing their recurrence. who.int

The key therapeutic contribution of the 8-aminoquinoline class, beginning with pamaquine, is its unique ability to eradicate the dormant hypnozoites of P. vivax and P. ovale. nih.goviddo.orgtaylorandfrancis.com These hypnozoites can remain in the liver for weeks to years, causing relapsing episodes of malaria. nih.gov Pamaquine was the first drug demonstrated to have this hypnozoitocidal action, providing a "radical cure" by eliminating all parasite stages from the body, including the persistent liver forms. who.int This property made it an invaluable tool, especially when combined with a blood schizontocide like quinine, to fully clear the infection and prevent future relapses. nih.gov

Early research also explored pamaquine's potential as a prophylactic agent to prevent malaria infection altogether. Studies in the 1940s investigated pamaquine naphthoate specifically for this purpose. ajtmh.orgacs.org One experimental trial showed that pamaquine could prevent primary attacks of P. vivax when administered daily, starting the day before and continuing for six days after exposure to infected mosquitoes. However, other studies found that while pamaquine could delay the onset of the primary attack, it did not always prevent it completely. This indicated activity against the early pre-erythrocytic (liver) stages of the parasite, a property known as causal prophylaxis. acs.org

| Parasite Stage | Target | Observed Pamaquine Activity | Therapeutic Implication | Reference |

|---|---|---|---|---|

| Erythrocytic (Asexual) | Blood Schizonts | Weak | Ineffective for acute treatment | who.intscispace.com |

| Exo-erythrocytic (Liver) | Hypnozoites (P. vivax, P. ovale) | Strong | Anti-relapse (Radical Cure) | who.intiddo.org |

| Exo-erythrocytic (Liver) | Developing Tissue Schizonts | Moderate | Causal Prophylaxis | acs.org |

| Sexual | Gametocytes | Strong | Transmission-blocking | who.int |

Demonstrated Effectiveness against Hypnozoites of Plasmodium vivax and Plasmodium ovale

Influence on Subsequent Antimalarial Drug Discovery and Development Pathways

The discovery and clinical investigation of pamaquine, despite its limitations, were instrumental in guiding the future of antimalarial drug development. It validated the 8-aminoquinoline chemical scaffold as a source of potent anti-relapse agents and set the stage for a more systematic search for improved compounds. who.intwho.intscispace.com

This compound as a Foundational Lead for 8-Aminoquinoline Series Research

Pamaquine was the pioneering compound of the 8-aminoquinolines, and its success spurred extensive research into this chemical family. who.intscispace.comwho.int Scientists synthesized and evaluated hundreds of pamaquine analogues in an effort to enhance efficacy against the parasite's liver stages while reducing the toxicity observed with the parent compound. who.int This systematic research, building directly on the foundation laid by pamaquine, led to the selection of several new compounds, including pentaquine (B1209542) and isopentaquine. who.int Ultimately, this line of investigation culminated in the development of primaquine (B1584692), a compound that proved to be four to six times more active against the exo-erythrocytic forms of P. vivax and significantly less toxic than pamaquine. who.intscispace.com Primaquine eventually replaced pamaquine as the standard of care for the radical cure of relapsing malarias, a position it has held for decades. who.intscispace.comtaylorandfrancis.com

Impact on Research into Quinine and Chloroquine (B1663885) Analogues

The advent of pamaquine, synthesized in 1924 by Schulemann, Schoenhoeffer, and Wingler, was a direct result of the urgent need for alternatives to quinine, the supply of which was precarious, especially during times of conflict. who.intjmvh.org The German researchers who developed pamaquine did so by modifying the structure of methylene blue, a substance known to have some antimalarial activity. dovepress.com This success demonstrated that synthetic compounds could be effective against malaria, a concept that fueled further research into novel chemical structures with antimalarial properties. wikipedia.org

The research on pamaquine directly stimulated the investigation of other heterocyclic compounds for antimalarial activity. Scientists began to attach the basic side chain developed for pamaquine to different molecular scaffolds. who.int This line of inquiry led to the discovery of mepacrine (also known as quinacrine (B1676205) or Atebrin) in 1932, which involved replacing the quinoline (B57606) ring of pamaquine with an acridine (B1665455) structure. who.int

Pamaquine's limitations, most notably its toxicity, spurred the search for safer and more effective analogues. nih.govscielo.brscielo.br This led to the synthesis of a series of 8-aminoquinolines, including primaquine, pentaquine, and isopentaquine. who.int These compounds differed from pamaquine in the structure of their side chains and showed similar or improved efficacy against the relapsing forms of vivax malaria with lower toxicity. who.int Primaquine, in particular, emerged as a superior and less toxic alternative for the radical cure of relapsing malaria. who.intwho.int

The development of pamaquine and its successors also had a significant impact on the understanding and potentiation of existing treatments like quinine. Early studies explored the combination of pamaquine and quinine, revealing a synergistic effect that was not observed when the drugs were administered consecutively. nih.gov This finding, though not fully understood mechanistically at the time, highlighted the potential of combination therapy in treating malaria. nih.gov

The co-administration of chloroquine and primaquine, a direct descendant of the pamaquine research line, became a standard treatment regimen for Plasmodium vivax and Plasmodium ovale malaria for many years. nih.gov Pharmacokinetic studies later revealed that the co-administration of these two drugs could significantly increase the plasma concentration of primaquine, potentially explaining the observed synergistic effects in preventing relapses. nih.gov

Molecular Mechanisms of Action and Pharmacological Pathways Research

Investigation of Cellular and Subcellular Targets in Plasmodium Parasites

Studies have explored several potential cellular and subcellular targets of 8-aminoquinolines within Plasmodium parasites, including mechanisms involving reactive oxygen species generation, mitochondrial disruption, and interference with heme detoxification.

Reactive Oxygen Species Generation Mechanisms

One proposed mechanism for the antimalarial effect of 8-aminoquinolines, including pamaquine (B1678364), involves the generation of reactive oxygen species (ROS). ontosight.aidrugbank.com It is hypothesized that these drugs, possibly via their metabolites, induce oxidative stress that can damage essential components of the parasite, such as DNA, membranes, and mitochondrial function. researchgate.netwikipedia.org The spontaneous oxidation of quinoneimines, which can be formed from metabolites, is suggested to generate hydrogen peroxide and hydroxyl radicals. ukri.org This generation of ROS is thought to contribute to parasite killing. ukri.org

Mitochondrial Disruption and Impairment of Parasitic Respiration

Evidence suggests that 8-aminoquinolines may target the mitochondria of Plasmodium parasites. drugbank.comumich.edu Interference with the parasite's mitochondrial function, which is critical for energy supply, could lead to parasite death. drugbank.com Studies with other 8-aminoquinolines, such as primaquine (B1584692) and WR 225448, have shown that they can cause parasite mitochondrial swelling. umich.edu Radiolabeled primaquine has also been shown to localize in the parasite mitochondrion. umich.edu The parasite's cytochrome bc1 complex, located in the mitochondria, has structural features that may underlie susceptibility to 8-aminoquinolines. nih.gov

Interference with Heme Detoxification Pathways

Interference with the heme detoxification pathway in the malaria parasite is another mechanism associated with the activity of 8-aminoquinolines. ontosight.aiontosight.ai Malaria parasites degrade hemoglobin, releasing toxic heme. drugbank.comasm.orgresearchgate.net To survive, the parasite must detoxify this heme, primarily by converting it into an insoluble pigment called hemozoin through a process of crystallization. asm.orgresearchgate.netpnas.org 8-aminoquinolines are thought to interfere with this process, leading to the accumulation of toxic heme and ultimately parasite death. ontosight.ai Some 8-aminoquinolines have been shown to inhibit hematin (B1673048) polymerization, the process by which heme is converted to hemozoin. asm.orgresearchgate.netasm.org This inhibition may occur through specific interactions with β-hematin crystals. pnas.org

Biotransformation and Metabolic Activation Research in Experimental Systems

The biotransformation and metabolic activation of 8-aminoquinolines are crucial aspects of their pharmacological activity and have been investigated in various experimental systems.

Role of Drug Metabolism in Antimalarial Efficacy of 8-Aminoquinolines

The efficacy of 8-aminoquinolines is strongly linked to their metabolism within the host. who.intnih.gov These drugs are often considered prodrugs that require biotransformation into active metabolites to exert their antimalarial effects. asm.orgresearchgate.net Biotransformation primarily involves cytochrome P-450 (CYP) enzymes and monoamine oxidase A (MAO-A). researchgate.net Specifically, CYP2D6 appears to play a significant role in generating the metabolites responsible for the antimalarial activity against certain parasite stages. nih.govhuji.ac.il Studies using CYP2D6 inhibitors or knockout mice have demonstrated the essentiality of this metabolic pathway for the causal prophylactic efficacy of primaquine, a related 8-aminoquinoline (B160924). nih.gov

Identification of Active Degradation Products as Redox Systems

Active degradation products of 8-aminoquinolines are thought to function as oxidation-reduction systems (redox systems). who.int The metabolic conversion of the parent drug yields metabolites, such as hydroxylated derivatives, which can undergo redox cycling. nih.govhuji.ac.il This cycling is believed to lead to the generation of reactive oxygen species, contributing to parasite toxicity. ukri.orgnih.gov For example, 5-hydroxylated species are considered among the most relevant metabolic derivatives in terms of therapeutic activity and toxicity. asm.org The formation of quinoneimine-type compounds from metabolites, such as 5-hydroxyprimaquine, has been observed, and these compounds may be involved in the generation of methemoglobin and potentially contribute to the redox activity. nih.gov

Studies on Tissue Fixation and Excretion of Metabolites in Non-Human Models

Research into the disposition of pamaquine and its metabolites in non-human models has provided insights into its pharmacokinetic behavior, particularly regarding tissue distribution and excretion. Studies on 8-aminoquinolines, including pamaquine and its analog primaquine, in various animal species like dogs, monkeys, and rats have been conducted to understand their metabolic fate and where they accumulate in the body who.intnih.govasm.org.

Early studies indicated that pamaquine is rapidly absorbed from the gastrointestinal tract in dogs and rhesus monkeys, with absorption rates varying depending on the salt form. For instance, water-soluble salts showed 85% to 95% absorption within two hours, while the poorly soluble naphthoate salt exhibited slower and less complete absorption, reaching only about 80% absorption after eight hours in monkeys who.int.

Following administration, pamaquine rapidly disappears from the plasma, suggesting either rapid metabolic alteration or tissue localization who.int. While tissue fixation of the unaltered drug appears to be relatively moderate and temporary, studies in dogs have provided some indirect evidence of rapid localization in tissues who.int. Three hours after a single oral dose of 10 mg/kg of pamaquine (as a water-soluble salt) in dogs, the concentration of the drug was higher in various tissues compared to plasma who.int. The highest concentrations were observed in the liver, lung, and brain, with the lowest in the spleen who.int. Specifically, the concentration in the liver was reported to be 37.6 times that in the plasma who.int.

Data on the excretion of unchanged pamaquine suggests that only a small fraction of the administered dose is eliminated unaltered. After a single dose, less than 0.1% was reported to be excreted by the kidneys who.int. On serial oral dosing in humans, approximately 1% of the administered pamaquine was recovered in the urine who.int. This indicates that the majority of the ingested drug is likely excreted in the form of degradation products or metabolites who.int.

Studies on the metabolism of 8-aminoquinolines in animals, such as primaquine in rats, have shown that these compounds undergo rapid degradation who.intnih.gov. Primaquine, for example, is metabolized by oxidative deamination to form metabolites like 8-(3-carboxy-l-methylpropylamino)-6-methoxyquinoline nih.gov. Significant concentrations of radioactivity from labeled primaquine were found in the lungs, adrenal glands, and liver of rats, and a substantial portion of the dose was excreted in the feces within 24 hours nih.gov. While the specific metabolic pathway of pamaquine is not fully known, it is understood to be extensively metabolized who.intunl.edu.

Research on primaquine enantiomers in mice also provides relevant insights into tissue distribution and metabolism within the 8-aminoquinoline class. Primaquine was preferentially concentrated in the liver compared to plasma and most other organs nih.gov. The primary metabolite, carboxyprimaquine (cPQ), was abundant in plasma and detected in all tissues examined in mice nih.gov.

Despite these studies, the metabolic pathways of 8-aminoquinolines, including pamaquine, are not fully elucidated, and few studies have specifically focused on the tissue fixation and excretion of their degradation products who.int. The rapid disappearance from plasma and low levels of unchanged drug in urine highlight the significant role of metabolism and tissue distribution in the pharmacokinetics of pamaquine in non-human models who.intwho.int.

Data Table: Tissue Distribution of Pamaquine in Dogs (3 hours post-oral administration)

| Tissue | Concentration (relative to plasma) |

| Liver | 37.6x |

| Lung | Higher than plasma |

| Brain | Higher than plasma |

| Spleen | Lower than plasma |

| Plasma | 1x |

Structure Activity Relationship Sar and Chemical Modification Research

Elucidation of the 8-Aminoquinoline (B160924) Pharmacophore Essentialities

The 8-aminoquinoline structure serves as the core pharmacophore for this class of antimalarial agents wikipedia.orgfirsthope.co.in. Research has focused on the importance of substituents on the quinoline (B57606) ring and the nature of the side chain at the 8-amino position.

Significance of the 6-Methoxy Quinoline Moiety for Antimalarial Activity

The presence of a methoxy (B1213986) group at the C6 position of the quinoline ring has been consistently shown to be important for the antimalarial activity of 8-aminoquinolines scispace.comasm.org. Nearly all effective 8-aminoquinoline antimalarials, both historically and currently, possess a 6-methoxy group asm.org. Early research indicated that a 6-oxygen function generally enhances activity who.int. While some studies explored replacing the methoxy group with other substituents like hydrogen, hydroxy, or ethoxy, these were generally found to be less effective at position 6 scispace.com.

Impact of Substitutions on the Quinoline Ring on Biological Efficacy

Modifications to the quinoline ring at positions other than C8 can significantly impact the biological efficacy of 8-aminoquinolines scispace.compolicycommons.net. Extensive research has been conducted to explore the effects of various substituents at different positions.

Methyl Substitutions at C2 or C4 and their Activity Modulation

Methyl substitutions on the quinoline ring, particularly at the C2 or C4 positions, have been found to have a favorable impact on antimalarial activity acs.orgnih.gov. Compounds with methyl substitutions at C2 or C4 have also been reported to be less toxic than primaquine (B1584692) acs.org. For instance, methyl substituents at positions 4 and 2 were identified as having the most favorable impact on activity among nuclear substituents in a study evaluating 200 8-aminoquinolines nih.gov.

Alkoxy, Fluoro, and Phenoxy Substitutions at C5 and their Effects

Substitutions at the C5 position of the quinoline ring with groups such as alkoxy, fluoro, and phenoxy have been shown to improve the antimalarial activity of 8-aminoquinolines acs.orgnih.gov. Specifically, alkoxy, fluoro, and meta- or para-substituted phenoxy groups at C5 had a favorable impact on activity acs.orgnih.gov. Research has also indicated that the introduction of phenylthio, anilino, or phenoxy groups at position 5 can reduce toxicity who.int. A series of 5-aryl-8-aminoquinoline derivatives demonstrated greater metabolic stability and significantly less toxicity while retaining antimalarial activity mdpi.com. The substituents on the 5-phenyl ring were found to markedly affect activity, with electron-donating groups showing better activity mdpi.com.

Optimization of the Side Chain at the 8-Amino Position

The side chain attached to the amino group at the C8 position of the quinoline ring is a critical determinant of the activity and toxicity of 8-aminoquinolines firsthope.co.in. Significant research efforts have been directed towards optimizing the structure and length of this side chain.

Research into Optimal Branched Alkyl Side Chain Lengths (Four to Five Carbons)

Studies have indicated that the optimal length for the branched alkyl side chain between the 8-amino group and the terminal amino group is four to five carbons acs.orgnih.gov. Many of the 8-aminoquinoline derivatives that showed activity equal to or superior to primaquine in studies carried a branched alkyl chain of this length acs.orgnih.gov. Specifically, 14 of the 15 derivatives more active than primaquine, and 13 of the 19 as active as primaquine, possessed a branched alkyl chain of four to five carbons in length between the nitrogen atoms nih.gov. Proximity of branching to the 8-amino group might be an important factor, although its effect was not always predictable nih.gov.

Influence of Terminal Amine Nitrogen Modifications on Activity

Modifications to the terminal amine nitrogen in the side chain at the 8-position of the quinoline ring have a notable influence on the activity and toxicity of 8-aminoquinolines. Pamaquine (B1678364), for instance, features a diethylamino group at the terminus of its side chain wikipedia.orgnih.gov. Primaquine, a closely related and subsequently developed 8-aminoquinoline, has a primary amino group in the corresponding position slideshare.net. This difference in the terminal amine contributes to variations in their pharmacological profiles, including efficacy against different life stages of the malaria parasite and the propensity for causing hemolytic anemia, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency wikipedia.orgslideshare.net. Research has indicated that blocking the terminal amino group on the 8-aminoquinoline side chain can protect it from monoamine oxidase-mediated metabolism, but this can significantly compromise efficacy mdpi.com.

Synthesis and Pharmacological Evaluation of Pamaquine Naphthoate Analogues

The recognition of both the antimalarial activity and the limitations of pamaquine, particularly its toxicity, spurred extensive research into the synthesis and evaluation of its analogues.

Historical Analogue Development Programs and Objectives

The development of synthetic antimalarials began with compounds like methylene (B1212753) blue, and pamaquine was synthesized in Germany in 1924, becoming the second synthetic antimalarial drug wikipedia.orgoup.comnih.gov. Its effectiveness in treating malaria in birds was demonstrated in 1926, leading to its introduction for human use wikipedia.org. Historical analogue development programs, particularly reactivated during periods like World War II, aimed to identify compounds with improved therapeutic indices compared to pamaquine nih.gov. The primary objectives were to retain or enhance antimalarial efficacy while reducing toxicity, especially the risk of hemolytic anemia observed with pamaquine . These efforts led to the discovery and development of primaquine, which was found to be better tolerated and became a key drug for the radical cure of Plasmodium vivax and P. ovale by targeting liver hypnozoites wikipedia.orgnih.gov.

Exploration of Novel 8-Aminoquinoline Derivatives with Modified Efficacy Profiles

Ongoing research continues to explore novel 8-aminoquinoline derivatives with the goal of developing compounds with modified and improved efficacy profiles. This includes the synthesis and evaluation of derivatives with modifications at various positions on the 8-aminoquinoline scaffold, such as the C-5 position mdpi.com. For example, tafenoquine (B11912), a more recently approved 8-aminoquinoline, features a phenoxy group at the 5-position and exhibits a longer half-life and greater potency against malaria parasites compared to primaquine mdpi.com. Studies on these novel derivatives aim to understand the impact of different substituents on antimalarial activity against various Plasmodium species and life stages, as well as on pharmacokinetic properties and toxicity profiles mdpi.commdpi.comdovepress.com. Resistance to biotransformation, particularly through the monoamine oxidase-mediated pathway, has been an important consideration in the design of metabolically stable 8-aminoquinoline analogues mdpi.com.

Pharmacokinetic and Biopharmaceutical Research in Preclinical Models

Absorption Dynamics of Pamaquine (B1678364) Naphthoate and its Salts

Comparative Absorption of Naphthoate versus Water-Soluble Salts in Non-Human Primates

Detailed, direct comparative studies on the absorption of pamaquine naphthoate versus its water-soluble salts in non-human primates are not extensively documented in the available literature. However, research on 8-aminoquinolines, the class to which pamaquine belongs, has been conducted in rhesus monkeys. These studies were crucial in the initial pharmacological characterization and selection of promising drug candidates, with pamaquine often serving as a reference compound. who.int The focus of these early preclinical investigations was often on toxicity and efficacy, which indirectly relates to absorption, as sufficient drug levels must be achieved to exert an effect. who.intnih.gov

The rationale for using different salt forms, such as naphthoate, is often to influence the drug's physicochemical properties, which can, in turn, affect its absorption profile. For instance, less soluble salts may have a slower, more sustained absorption, which could potentially alter the efficacy and safety profile compared to more rapidly absorbed water-soluble salts. Studies on the related 8-aminoquinoline (B160924) primaquine (B1584692) indicate rapid absorption from the gastrointestinal tract. nih.gov While specific data for this compound is sparse, the principles of drug absorption suggest that its profile would differ from a more soluble salt form.

Gastrointestinal Absorption Profiles in Animal Models

Pamaquine, like other 8-aminoquinolines, is generally understood to be absorbed from the gastrointestinal tract following oral administration. who.int Studies in various animal models, including rats and monkeys, have been fundamental to understanding the pharmacokinetics of this class of compounds. who.intliverpool.ac.uk Research on the related compound primaquine shows it is rapidly absorbed via the gastrointestinal tract. nih.gov

The absorption can be influenced by various factors, including the specific animal model used and the formulation of the compound. For example, the concurrent administration of other drugs can affect plasma concentrations, as seen when quinine (B1679958) was given with pentaquine (B1209542), a related 8-aminoquinoline, resulting in slightly increased plasma levels. who.int The process of absorption for these cationic drugs may involve organic cation transporters (OCTs), such as OCT1 and OCT2, which are present in the intestine and play a role in the uptake of various drugs. ujpronline.comujpronline.com

Distribution and Elimination Characteristics in Experimental Systems

Rates of Drug Breakdown and Elimination

Preclinical research indicates that 8-aminoquinolines like pamaquine undergo rapid and extensive metabolism. who.int A significant portion of the administered dose is biotransformed into various metabolites, and only a very small fraction of the parent drug is excreted unchanged in the urine. who.int

Early studies in monkeys showed that after a single dose of pamaquine, less than 0.1% was recovered from the urine. who.int Even with repeated daily dosing, only about 1% of the administered pamaquine could be detected in the urine, suggesting that the majority of the drug is cleared from the body as metabolites. who.int This extensive metabolism implies that the biological activity and toxicity of pamaquine may be linked to its metabolic products. nih.govacs.org The metabolism of 8-aminoquinolines is thought to be a prerequisite for both their therapeutic efficacy and their toxic effects. nih.govacs.org

In rats, other antimalarial drugs like primaquine have been shown to inhibit drug-metabolizing enzymes, which could potentially affect the breakdown of co-administered compounds. ajtmh.org The primary circulating metabolite of the related compound primaquine is carboxyprimaquine. sanofi.com The terminal half-life of primaquine is approximately 6 hours, while its metabolite, carboxyprimaquine, has a much longer half-life of around 22 hours. sanofi.com

Table 1: Pamaquine and Metabolite Concentrations in Blood of A-G6PDd huRBC-SCID Mice This table presents pharmacokinetic data for the related 8-aminoquinoline, primaquine, and its metabolite, carboxyprimaquine, in a humanized mouse model, as specific data for pamaquine was not available.

| Time Point | Primaquine (ng/mL) | Carboxyprimaquine (ng/mL) |

| 12.5 mpk Dose | ||

| 45 min | 16.5 (SD=8.5) | 160.8 (SD=74.1) |

| 120 min | 13.8 (SD=4.4) | 128.0 (SD=31.2) |

| 6.25 mpk Dose | ||

| 45 min | 11.3 (SD=2.0) | 169.6 (SD=12.0) |

| 120 min | 8.9 (SD=2.5) | 74.0 (SD=12.7) |

| Source: Adapted from a study on primaquine pharmacokinetics in a preclinical model. researchgate.net |

Investigations into Tissue Localization and Clearance Pathways of 8-Aminoquinolines

The 8-aminoquinolines are extensively distributed into body tissues. nih.gov This class of drugs, being cationic at physiological pH, utilizes transport proteins for their disposition. ujpronline.comujpronline.com Specifically, Organic Cation Transporters (OCTs) and Multidrug and Toxin Extrusion (MATE) proteins are involved in their transport across cell membranes. ujpronline.comujpronline.com

OCT1, which is highly abundant in the liver, is involved in the uptake of these compounds into hepatocytes. ujpronline.comujpronline.com This is significant because the liver is a primary site of action for antimalarial drugs targeting the exoerythrocytic (liver) stages of the parasite. acs.org In vitro studies with primaquine have confirmed that OCT1 effectively mediates its transport into hepatocytes. ujpronline.comujpronline.com

Clearance of these compounds and their metabolites involves both hepatic and renal pathways. ujpronline.comujpronline.com OCT2, predominantly found in the kidneys, along with MATE proteins, facilitates the secretion of these cationic drugs from the blood into the urine for elimination. ujpronline.comujpronline.com The main route of excretion for primaquine metabolites is through the urine. sanofi.com The extensive metabolism and involvement of multiple transporter systems highlight the complex disposition of 8-aminoquinolines within the body.

Relationship between Pharmacokinetics and Pharmacodynamics in Preclinical Investigations

The relationship between the pharmacokinetic (PK) profile of pamaquine and its pharmacodynamic (PD) effects has been a cornerstone of its preclinical evaluation. Early studies recognized that the drug's efficacy was intrinsically linked to achieving and maintaining adequate concentrations in the body, while its toxicity was also dose-dependent. who.intnih.gov

A key finding in preclinical models is that the biotransformation of 8-aminoquinolines appears to be essential for their activity. acs.org This suggests that pamaquine itself may be a prodrug, with its metabolites being the active agents against the malaria parasite. nih.gov This is supported by the observation that 8-aminoquinolines often show greater potency in in-vivo models compared to in-vitro systems, where metabolic activation may be limited. acs.org

Furthermore, drug-drug interactions can significantly alter the PK/PD relationship. For instance, the concurrent administration of quinine with pamaquine was found to enhance efficacy against relapse in clinical trials, a finding that originated from preclinical observations. nih.govasm.org This synergistic effect is likely due to pharmacokinetic interactions that alter the concentration or metabolic profile of pamaquine. researchgate.netajtmh.org Conversely, the toxicity of pamaquine was also found to be enhanced by other drugs like mepacrine, underscoring the delicate balance between efficacy and safety that is governed by the drug's pharmacokinetic properties. who.intnih.gov While a clear correlation between exposure and specific effects was not always established for similar compounds in every study, the general principle that higher concentrations can lead to greater effects—both therapeutic and toxic—is a consistent theme in the preclinical assessment of 8-aminoquinolines. fda.gov

Correlation of Systemic Exposure to Therapeutic Effects in Animal Models

In preclinical studies, a direct correlation between the systemic exposure to 8-aminoquinolines and their therapeutic effects is well-established, although this relationship is nuanced by the requirement for metabolic activation. Animal models, primarily murine and non-human primate models, are essential for defining the pharmacokinetic/pharmacodynamic (PK/PD) relationships that guide potential human use.

Research in various animal models demonstrates that achieving adequate systemic exposure is fundamental for therapeutic success. In rhesus macaques infected with Plasmodium cynomolgi, a model for relapsing malaria, the antirelapse efficacy of primaquine enantiomers was found to be dose-dependent. asm.org Studies in mice using the Plasmodium berghei sporozoite model for causal prophylaxis also show a clear link between the administered dose and protective efficacy. For instance, studies comparing the separated enantiomers of primaquine found that (+)-(S)-PQ, which showed better prophylactic activity than (−)-(R)-PQ, also had different pharmacokinetic properties. nih.gov Specifically, (+)-PQ conferred 100% protection at a dose of 25 mg/kg/day in this mouse model, whereas the (−)-PQ enantiomer required a much higher dose of 80 mg/kg/day to achieve the same effect. nih.gov This suggests that the stereochemistry of the molecule influences both its metabolic profile and its interaction with the target, ultimately affecting the exposure-response relationship.

Further investigations using different mouse strains have underscored that the nature of the systemic exposure is critical. Studies in mice have evaluated the comparative pharmacokinetics of primaquine's individual enantiomers, noting that the S-(+)-PQ enantiomer resulted in a higher plasma area under the curve (AUC) and a higher maximum concentration (Cmax) compared to the R-(-)-PQ enantiomer. malariaworld.org This differential exposure likely contributes to the observed differences in pharmacological activity between the enantiomers. nih.govmalariaworld.org However, simple exposure to the parent drug is not solely predictive of its therapeutic effect. This is most clearly demonstrated in studies involving CYP 2D knockout mice, which are incapable of metabolizing primaquine effectively. In these mice, systemic exposure to the parent primaquine molecule is significantly higher than in wild-type mice, yet the drug shows no protective antimalarial activity. asm.orgresearchgate.net This pivotal finding reveals that it is the exposure to specific, active metabolites, rather than the parent compound itself, that drives the therapeutic outcome.

| Animal Model | Parasite | Compound | Key Exposure/Dose Metric | Observed Therapeutic Effect | Reference |

|---|---|---|---|---|---|

| Mouse | P. berghei (Causal Prophylaxis) | (+)-(S)-Primaquine | 25 mg/kg/day | 100% protection from infection. | nih.gov |

| Mouse | P. berghei (Causal Prophylaxis) | (−)-(R)-Primaquine | 80 mg/kg/day | 100% protection from infection. | nih.gov |

| Rhesus Macaque | P. cynomolgi (Relapse) | (−)-Primaquine | 0.6 and 1.3 mg/kg/day | Successful in preventing relapse when combined with chloroquine (B1663885). | asm.org |

| Rhesus Macaque | P. cynomolgi (Relapse) | (+)-Primaquine | 0.6 mg/kg/day | Relapse occurred in 1 of 2 animals. | asm.org |

| CYP 2D Knockout Mouse | P. berghei | Primaquine | 20 mg/kg | No antimalarial activity, despite higher systemic exposure (AUC) of the parent drug compared to wild-type mice. | asm.org |

Impact of Biotransformation on Observed Pharmacological Activity in vivo versus in vitro

A defining characteristic of 8-aminoquinolines like pamaquine and primaquine is the profound impact of biotransformation on their pharmacological activity, leading to a significant disparity between in vivo and in vitro observations. These compounds are effectively prodrugs, meaning they require metabolic activation by the host to exert their primary therapeutic effects, particularly against the liver stages of malaria parasites. asm.orgjci.org

In vitro, when primaquine is tested against parasite cultures (e.g., liver-stage schizonts), it often shows modest or low activity. jci.org This is because the experimental setup typically lacks the necessary host hepatic enzymes, specifically cytochrome P450 (CYP) enzymes, that are responsible for metabolizing the drug. sanofi.ussanofi.com The primary enzyme involved in the bioactivation of primaquine in humans is CYP2D6, with the equivalent being the CYP 2D family in mice. asm.orgdrugs.com

In stark contrast, the activity of primaquine in vivo is significantly higher. jci.org Within the host, the liver metabolizes primaquine into several downstream products, including hydroxylated metabolites, which are believed to be the active moieties responsible for killing dormant liver-stage parasites (hypnozoites). jci.orgsanofi.usresearchgate.net This metabolic activation is essential for efficacy. The crucial role of biotransformation has been conclusively demonstrated in preclinical animal models. nih.gov In studies using CYP 2D knockout mice, which lack the enzymes to metabolize primaquine, the drug was rendered completely inactive against liver-stage parasites. asm.org This occurred even though the plasma and liver concentrations of the parent primaquine compound were significantly elevated in these knockout mice compared to their wild-type counterparts. asm.orgresearchgate.net

This metabolism-dependent activity explains why there is often a poor correlation between a compound's potency in a laboratory culture (in vitro IC50) and its effective dose in a whole-animal study (in vivo ED50). The biotransformation process, which is absent in vitro, is the critical link that confers the high therapeutic potency observed in vivo.

| Activity Context | System | Metabolic Capability | Observed Pharmacological Activity | Reference |

|---|---|---|---|---|

| In Vitro | Parasite/cell culture | Absent (No or minimal host hepatic enzymes) | Low to modest activity against liver and sexual stages. | jci.org |

| In Vivo (Wild-Type Host) | Animal model (e.g., mouse, macaque) | Present (Functional hepatic CYP450 enzymes) | High activity against liver stages (hypnozoites) and gametocytes. | nih.govsanofi.com |

| In Vivo (Metabolically Deficient Host) | CYP 2D knockout mouse model | Absent (Key metabolic pathway disabled) | No activity against liver stages, despite high parent drug exposure. | asm.orgnih.gov |

Research Methodologies and Experimental Models in Antimalarial Drug Discovery

In vitro Parasite Culture and Efficacy Assessment Techniques

The evaluation of potential antimalarial compounds, such as pamaquine (B1678364) naphthoate, relies heavily on robust in vitro systems that can accurately model the parasite's life cycle, particularly the clinically silent but crucial liver stage.

Development and Application of Models for Liver Stage Plasmodium Infection

The in vitro assessment of a compound's activity against the liver stage of Plasmodium involves measuring parasite loads in infected cell lines or primary hepatocytes. acs.org Several models have been established for this purpose, most commonly utilizing rodent-infective Plasmodium species to infect hepatoma cell lines or primary hepatocytes. miguelprudencio.com

A significant breakthrough in this area was the use of the HepG2 human hepatoma cell line, which provided a reproducible alternative to using freshly prepared primary hepatocytes for each experiment. nih.gov For instance, the HepG2-A16 cell line was instrumental in creating a pilot platform for drug screening against P. vivax liver stage development. nih.gov This system demonstrated the inhibitory effect of primaquine (B1584692), a related 8-aminoquinoline (B160924), on parasite development and paved the way for more extensive in vitro drug screening. nih.gov

In these models, cells are typically infected with sporozoites obtained from the dissected salivary glands of Anopheles mosquitoes. miguelprudencio.com The efficacy of a test compound like pamaquine naphthoate is then determined by adding it to the culture and measuring the infection load at selected time points. miguelprudencio.com While these models are invaluable, researchers have also explored more advanced systems. Co-culture systems, three-dimensional (3D) cell cultures, and the use of induced pluripotent stem cell (iPSC)-derived hepatocytes are among the newer approaches aimed at better mimicking the in vivo liver environment. nih.gov

It is important to note that while significant progress has been made, developing reliable in vitro models for hypnozoites, the dormant liver forms of P. vivax and P. ovale, remains a challenge. acs.org

Quantification of Parasite Loads in Cellular Systems using Advanced Techniques

Accurate quantification of parasite load is critical for assessing the efficacy of antimalarial compounds in vitro. Several advanced techniques are employed for this purpose.

Quantitative real-time polymerase chain reaction (qRT-PCR) is considered the gold standard for measuring hepatic parasite loads in cultured cells. acs.org This method amplifies a Plasmodium-specific target cDNA, and the parasite copy numbers are normalized against a host housekeeping gene, providing highly accurate results. acs.org

Immunofluorescence microscopy is another widely used technique that allows for the direct visualization of parasites within cultured cells. acs.org Quantification is achieved by determining the number and area of the imaged liver-stage parasites and normalizing this data against cell numbers or confluence. acs.org

Bioluminescence imaging, using transgenic parasite lines that express luciferase, offers a high-throughput method for quantifying parasite load. plos.org For example, in an in vitro infection system using a human hepatoma cell line (Huh7) and luciferase-expressing P. berghei sporozoites, the total infection load can be quantified by measuring the luminescence of cell lysates. miguelprudencio.com This method is particularly useful for screening large numbers of compounds.

Flow cytometry, utilizing green fluorescent protein (GFP)-expressing parasites, can also be used to assess both parasite invasion rates and the extent of parasite development. miguelprudencio.com The intensity of the GFP signal provides a measure of parasite growth. miguelprudencio.com

Table 1: Techniques for Quantifying Liver-Stage Parasite Loads In Vitro

| Technique | Principle | Key Advantages |

|---|---|---|

| Quantitative RT-PCR | Amplification of parasite-specific nucleic acids. acs.org | High accuracy and sensitivity. acs.org |

| Immunofluorescence Microscopy | Direct visualization of parasites using fluorescently labeled antibodies. acs.org | Allows for direct observation and measurement of parasite size and number. acs.org |

| Bioluminescence Imaging | Detection of light produced by luciferase-expressing transgenic parasites. plos.org | Suitable for high-throughput screening and provides efficient quantification. plos.org |

| Flow Cytometry | Analysis of fluorescently labeled cells (e.g., with GFP-expressing parasites). miguelprudencio.com | Can measure both infection rates and parasite development. miguelprudencio.com |

In vivo Malaria Models and Infection Protocols

In vivo studies are essential to confirm the efficacy of compounds identified through in vitro screening. These studies typically involve animal models infected with Plasmodium parasites.

Utilization of Rodent Malaria Parasite Models (Plasmodium berghei, Plasmodium yoelii) and their Recognized Limitations (e.g., absence of hypnozoites)

Rodent malaria parasites, such as Plasmodium berghei and Plasmodium yoelii, are widely used in laboratory mice to model human malaria. nih.gov These models are advantageous because they allow for the study of the complete parasite life cycle within a mammalian host. scientificarchives.com They have been instrumental in evaluating the tissue schizontocidal (liver-stage) activity of numerous compounds, including 8-aminoquinolines like pamaquine. mednexus.orgasm.org For instance, the causal prophylactic activity of over 700 compounds was initially demonstrated in P. berghei or P. yoelii rodent models. asm.org

However, a major limitation of these rodent models is the absence of hypnozoites, the dormant liver-stage forms responsible for relapse in P. vivax and P. ovale infections. acs.orgnih.gov This means that while these models are excellent for assessing activity against developing liver schizonts, they cannot be used to evaluate a compound's ability to eradicate latent forms. For testing antihypnozoite activity, researchers must turn to other models, such as rhesus monkeys infected with P. cynomolgi. acs.org

Sporozoite Infection Methods (Mosquito Bite, Intravenous Inoculation) in Animal Studies

In animal studies, infection is initiated by introducing sporozoites into the host. This can be achieved through two primary methods: the natural route of a mosquito bite or by direct intravenous (IV) inoculation of sporozoites. acs.org Both methods are used in controlled laboratory settings.

For mosquito bite infections, laboratory-reared Anopheles mosquitoes infected with the desired Plasmodium species are allowed to feed on the animal subjects. plos.org This method closely mimics the natural transmission of malaria.

Alternatively, sporozoites can be freshly dissected from the salivary glands of infected mosquitoes and then injected intravenously into the animals. acs.org This method allows for a more standardized and quantifiable infectious dose. researchgate.net For example, studies have used IV injections of 10,000 luciferase-expressing P. berghei sporozoites to infect mice for subsequent drug efficacy evaluation. miguelprudencio.comoup.com

Assessment of Liver Parasite Loads and Monitoring of Blood-Stage Parasite Appearance in Animal Models

Following infection and treatment with a compound like this compound, the efficacy is assessed by measuring the parasite burden. This is done at both the liver and blood stages.

The parasite load in the liver can be quantified using several methods. Quantitative real-time PCR (qRT-PCR) is a standard method for accurately measuring hepatic parasite loads in liver tissue from infected animals. acs.org In vivo imaging systems, such as the IVIS Lumina Imaging System, can be used to determine liver parasite load in real-time when using luciferase-expressing parasites. oup.com This technique involves measuring the luminescence emitted from the liver of a live, anesthetized animal. plos.org

A crucial endpoint for assessing liver-stage drug efficacy is monitoring the appearance of parasites in the blood. acs.org This is typically done by daily microscopic examination of Giemsa-stained blood smears taken from the animal's tail. oup.com If a compound is effective at eliminating the liver-stage parasites, blood-stage parasitemia will be prevented or significantly delayed. oup.com For example, a compound is considered effective against the liver stage if no parasites are detected in blood smears by day 15 post-infection. oup.com

Table 2: In Vivo Assessment Methods for Antimalarial Efficacy

| Assessment Target | Method | Description |

|---|---|---|

| Liver Parasite Load | Quantitative RT-PCR (qRT-PCR) | Measures parasite-specific 18S rRNA levels in liver tissue relative to a host gene. miguelprudencio.com |

| Liver Parasite Load | In Vivo Bioluminescence Imaging | Quantifies light emission from luciferase-expressing parasites in the liver of live animals. plos.orgoup.com |

| Blood-Stage Infection | Microscopy | Daily examination of Giemsa-stained blood smears to detect the presence of parasites. oup.com |

Advanced Analytical and Computational Approaches in this compound Research

In the field of antimalarial drug discovery, the evolution of research methodologies has been pivotal. For historical compounds like pamaquine, the application of modern analytical and computational techniques offers new perspectives on its mechanism of action and potential for future drug design. These advanced approaches allow for a more detailed and quantitative understanding of drug-parasite interactions and can guide the development of more effective and targeted therapies.

Application of Immunofluorescence Microscopy and Flow Cytometry in Parasite Quantification

The precise quantification of parasite load is essential for assessing the efficacy of antimalarial compounds in both in vitro and in vivo models. acs.org Immunofluorescence microscopy and flow cytometry are two powerful techniques that provide detailed and quantitative data on parasite infection and development. acs.org

Immunofluorescence microscopy allows for the direct visualization of parasites within host cells. acs.org This technique uses fluorescently-labeled antibodies that bind to specific parasite proteins, making the parasites visible under a fluorescence microscope. Researchers can quantify infection by counting the number and measuring the area of the liver-stage (LS) parasites, then normalizing this data against the number of host cell nuclei. acs.org While this method can be time-consuming, it can be automated for high-throughput screening to facilitate data collection. acs.org

Flow cytometry offers a high-throughput alternative for quantifying parasitic infections, particularly with cell lines infected with fluorescent transgenic parasites. acs.org This method measures the fluorescence of individual cells as they pass through a laser beam. mdpi.com It can distinguish between the initial invasion of cells by parasites and the subsequent development of the parasites inside the cells. acs.org Early after infection, the percentage of fluorescent cells indicates the rate of invasion. acs.orgmdpi.com At later time points, the intensity of the fluorescence corresponds to the parasite's developmental growth. acs.org This technique is particularly well-suited for screening large numbers of compounds due to its speed and objectivity. nih.gov

The table below summarizes and compares the key features of these two methodologies in the context of antimalarial research.

| Feature | Immunofluorescence Microscopy | Flow Cytometry |

| Principle | Direct visualization of fluorescently-labeled parasites in host cells. acs.org | Measurement of fluorescence from individual cells in suspension. mdpi.com |

| Primary Use | Assessing parasite morphology, number, and size within the cellular context. acs.org | High-throughput quantification of parasitemia and parasite growth stages. acs.orgnih.gov |

| Data Output | Images, parasite count, parasite area measurements. acs.org | Histograms of fluorescence intensity, percentage of infected cells. mdpi.com |

| Throughput | Relatively time-consuming, though can be automated. acs.org | Fast sample acquisition, suitable for high-throughput analysis. acs.org |

| Key Advantage | Provides spatial and morphological information. acs.org | Objective, rapid, and capable of analyzing large cell populations. nih.gov |

These advanced quantification methods are crucial for evaluating the activity of antimalarial compounds, including those from the 8-aminoquinoline class like pamaquine, against various stages of the parasite's life cycle. acs.orgnih.gov

Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) Studies in Drug Design

Computational methods are integral to modern drug design, enabling the prediction of interactions between a drug molecule and its biological target. Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are two such approaches that have been applied to understand and optimize antimalarial agents, including the 8-aminoquinoline family to which pamaquine belongs. acs.orgmalariaworld.org

Molecular docking is a computational simulation that predicts the preferred orientation of a drug molecule when bound to a protein target. figshare.com This helps in understanding the binding mode and affinity of the compound. For instance, computational studies on quinoline-based drugs, including pamaquine, have been used to determine their structure and protonation sites, which are crucial for their biological activity. acs.orgnih.gov Such studies can reveal key interactions, like the formation of bonds with amino acid residues in the target's active site, which are responsible for the drug's inhibitory effect. figshare.com

QSAR is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By analyzing how changes in a molecule's structure (e.g., adding or removing certain chemical groups) affect its potency, QSAR models can predict the activity of new, untested compounds. malariaworld.org These models help identify the key molecular properties (descriptors) that are important for the drug's function, such as H-bond forming capabilities and the presence of aromatic rings. researchgate.net This information provides valuable clues for rationally designing more potent inhibitors. figshare.comresearchgate.net

The table below outlines the roles of these computational techniques in the design of antimalarial drugs.

| Technique | Description | Application in Drug Design |

| Molecular Docking | Simulates the interaction between a small molecule (ligand) and a protein (receptor) to predict binding conformation and affinity. figshare.com | Identifies potential drug targets, elucidates binding modes, and helps in lead optimization by predicting how structural changes affect binding. figshare.comtubitak.gov.tr |

| QSAR | Establishes a mathematical relationship between the chemical structures of compounds and their biological activities. researchgate.net | Predicts the biological activity of novel molecules, guides the synthesis of more potent analogues, and identifies key structural features required for activity. malariaworld.org |

Through these computational approaches, researchers can gain insights into the structural basis of the activity of compounds like pamaquine, facilitating the design of new antimalarial agents with improved efficacy. acs.orgfigshare.com

Exploration of Polymer Therapeutics Technology for Enhanced Drug Delivery in Antimalarial Context

A significant challenge in antimalarial therapy is the suboptimal physicochemical properties of many drugs, such as low aqueous solubility, which can affect their performance. up.ac.za Polymer therapeutics is an advanced drug delivery technology that involves attaching a drug molecule to a polymer backbone. This approach is being explored to improve the therapeutic profile of antimalarial drugs, including those from the 8-aminoquinoline class. up.ac.za

The goal of using polymer-drug conjugates is to enhance the drug's solubility, prolong its circulation time in the bloodstream, and potentially target it to specific tissues or cells. up.ac.za For severe malaria, water-soluble polymer therapeutics that can be administered intravenously are of particular interest. up.ac.za This technology has seen considerable success in the field of cancer treatment, and efforts are underway to apply it to antimalarials. up.ac.za

Research in this area includes the synthesis of conjugates where drugs are covalently linked to multivalent polymers. up.ac.za The choice of the polymer, the drug, and the linker that connects them is critical in the design of an effective delivery system. up.ac.za For example, studies have investigated conjugating primaquine, a close relative of pamaquine, to other molecules to enhance its efficacy and reduce toxicity. embopress.org One study demonstrated that conjugating primaquine to a steroid resulted in a compound with improved inhibitory effects against the malaria parasite at multiple lifecycle stages. embopress.org This conjugate showed a 2- to 14-fold improvement in inhibitory concentrations (IC₅₀ and IC₉₀) and was less toxic to human cells than primaquine alone. embopress.org

The table below presents findings from a study on a primaquine-steroid conjugate, illustrating the potential of advanced drug delivery strategies for the 8-aminoquinoline class of antimalarials.

| Compound | Effect on Parasite Area (at 0.3 µM) | Effect on Parasite Area (at 3 µM) | Host Cell Cytotoxicity (IC₅₀) |

| Primaquine | No significant reduction. embopress.org | 61% reduction. embopress.org | 10.6 µM. embopress.org |

| C-17-PQ (Primaquine-Steroid Conjugate) | 48% reduction. embopress.org | 90% reduction. embopress.org | > IC₅₀ of primaquine. embopress.org |

These findings highlight how polymer therapeutics and other conjugation strategies can overcome limitations of existing antimalarial drugs, offering a promising avenue for developing more effective treatments for malaria. up.ac.zaembopress.org

Comparative Pharmacology and the Evolution of 8 Aminoquinoline Research

Pamaquine (B1678364) Naphthoate in Relation to Primaquine (B1584692) Development and Research

The transition from pamaquine to primaquine was a critical step in the history of malaria treatment, particularly for the prevention of relapse in Plasmodium vivax and Plasmodium ovale infections. This shift was underpinned by extensive comparative research into the efficacy and toxicity of these two closely related compounds.

Pamaquine was the first 8-aminoquinoline (B160924) synthesized and shown to be effective against the latent liver stages (hypnozoites) of relapsing malaria parasites. nih.govwikipedia.org However, its clinical utility was hampered by its toxicity profile. nih.govwikipedia.org Research demonstrated that primaquine, a subsequent analogue, possessed a superior therapeutic index. nih.gov

Investigations revealed that primaquine is approximately two to four times more active against the exoerythrocytic forms of P. vivax than pamaquine. who.int Concurrently, it was found to be about half as toxic. who.int This improved safety and efficacy profile was a key factor in its selection for further development. who.int While both pamaquine and primaquine can cause hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, studies indicated that primaquine was generally better tolerated. wikipedia.orgtandfonline.com For instance, in one comparative study, 110 African American volunteers were given 30 mg of primaquine daily for 14 days; five developed severe anemia comparable to that seen with equivalent doses of pamaquine, and 17 had mild anemia. researchgate.net This suggested a more favorable, though not entirely benign, toxicological profile for primaquine. researchgate.net

Table 1: Comparative Efficacy and Toxicity of Pamaquine and Primaquine

| Parameter | Pamaquine | Primaquine | Reference |

|---|---|---|---|

| Relative Activity against P. vivax Exoerythrocytic Forms | 1x | 2-4x higher | who.int |

| Relative Toxicity | 2x higher | 1x | who.int |

| Therapeutic Index | Lower | Superior | nih.gov |

The impetus to find a less toxic alternative to pamaquine was a matter of strategic importance, particularly during World War II, to combat the high rates of relapsing vivax malaria among troops. unl.edu The U.S. Army, for instance, considered pamaquine too toxic for widespread use due to its association with hemolysis, especially in African American soldiers, many of whom were later discovered to have G6PD deficiency.

A large-scale antimalarial drug development program was initiated in the United States, screening thousands of compounds. unl.eduoup.com This research effort, which continued after the war, led to the identification of several promising 8-aminoquinoline candidates, with primaquine emerging as the most effective and best-tolerated option around 1950. who.intunl.edu Clinical trials and subsequent field use, such as during the Korean War, confirmed primaquine's superior profile, leading to its adoption as the standard treatment for preventing malaria relapses. nih.gov The successful mass treatment of over 300,000 U.S. soldiers returning from Korea with primaquine, resulting in very few serious adverse events, solidified its position as the preferred 8-aminoquinoline. nih.gov

Comparative Efficacy and Toxicological Investigations of Pamaquine and Primaquine in Research Contexts

Research into Pamaquine Naphthoate Combinations and Drug Interactions

Early research with pamaquine also explored its use in combination with other antimalarial drugs, revealing both synergistic and antagonistic interactions that would inform the development of future malaria treatment regimens.

One of the most significant findings from early clinical research was the synergistic effect observed when pamaquine was administered concurrently with quinine (B1679958). nih.govmalariaworld.org Studies conducted on chronically infected British soldiers demonstrated that this combination was highly effective at eliminating relapses of P. vivax malaria. nih.govmalariaworld.org Interestingly, this synergistic effect was not observed when the two drugs were given consecutively, a phenomenon that remains mechanistically unexplained. nih.govmalariaworld.org This empirical observation was crucial because it allowed for the use of pamaquine in a way that minimized its toxicity while enhancing its therapeutic effect. nih.gov Later research confirmed a similar synergistic relationship between primaquine and quinine, as well as between primaquine and chloroquine (B1663885). unl.edunih.gov

Table 2: Effect of Quinine Co-administration on 8-Aminoquinoline Efficacy

| 8-Aminoquinoline | Administration with Quinine | Outcome | Reference |

|---|---|---|---|

| Pamaquine | Concurrent | Synergistic effect, elimination of most relapses | nih.govmalariaworld.org |

| Pamaquine | Consecutive | No synergistic effect observed | nih.govmalariaworld.org |

| Primaquine | Concurrent | Confirmed synergistic effect against relapses | nih.govnih.gov |

In contrast to the beneficial interaction with quinine, research in the 1930s and 1940s uncovered a dangerous interaction when pamaquine was combined with quinacrine (B1676205) (also known as Atabrine). nih.govmalariaworld.org This combination led to a significant increase in toxicity, including severe hemolytic reactions and, in some cases, fatal renal failure. nih.govmalariaworld.org Pharmacokinetic studies later revealed that the co-administration of quinacrine could cause a tenfold increase in the plasma concentrations of pamaquine. unl.edunih.gov This elevated drug level was associated with increased production of reactive metabolites, which are thought to mediate the toxic effects of 8-aminoquinolines. asm.org These findings led to the recommendation of a time gap between the administration of quinacrine and pamaquine to avoid this hazardous interaction. nih.gov

Table 3: Interaction of Pamaquine with Quinacrine

| Parameter | Observation | Reference |

|---|---|---|

| Plasma Concentration of Pamaquine | Up to 10-fold increase when co-administered with quinacrine | unl.edunih.gov |

| Clinical Outcome | Increased toxicity, hemolytic reactions, renal failure | nih.govmalariaworld.org |

| Methemoglobinemia (% after 5-7 days) | Pamaquine alone: 4%; Pamaquine + Quinacrine: 12% | nih.gov |

Historical Studies on Synergistic Effects with Quinine in Malaria Treatment Research

Future Research Directions for 8-Aminoquinolines Building on Pamaquine Legacy

The historical research on pamaquine and its successors has laid a crucial foundation for ongoing and future research into 8-aminoquinolines. The primary goal remains the development of agents with an improved therapeutic index, particularly a reduced risk of hemolysis in G6PD-deficient individuals. nih.gov The development of tafenoquine (B11912), a long-acting 8-aminoquinoline, represents a significant step in this direction, although it still carries a risk of hemolysis in G6PD-deficient patients. tandfonline.comisglobal.org

Future research is likely to focus on several key areas. Firstly, there is a continued search for new 8-aminoquinoline analogues or other chemical classes of drugs that can provide a radical cure for relapsing malaria without the associated hemolytic toxicity. Secondly, a deeper understanding of the metabolic pathways of 8-aminoquinolines and the mechanisms of their efficacy and toxicity is needed. nih.gov This could lead to strategies to manipulate these factors, for example, through drug combinations that differentially modify efficacy and toxicity. nih.gov The legacy of pamaquine serves as a constant reminder of the delicate balance between therapeutic benefit and adverse effects, guiding the rational design and development of the next generation of antimalarial drugs.

Addressing Long-Standing Challenges in 8-Aminoquinoline Development, including Pharmacokinetic and Toxicity Aspects

The development of 8-aminoquinoline antimalarials has been consistently hampered by significant challenges related to their pharmacokinetic profiles and toxicity. taylorandfrancis.com Pamaquine, the first synthetic 8-aminoquinoline, demonstrated the potential of this chemical class but also highlighted its significant drawbacks, primarily hemolytic toxicity in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. asm.orgnih.gov This dose-dependent hemolysis has been a defining limitation for the entire class of 8-aminoquinolines, including its successors like primaquine and tafenoquine. asm.orgtandfonline.com

The toxicity of these compounds is not limited to hemolysis. Methemoglobinemia, a condition where hemoglobin is oxidized and unable to transport oxygen, is a common, though usually reversible, side effect at therapeutic doses. asm.org Early research with pamaquine and later with pentaquine (B1209542) revealed these hematologic toxicities. cloudfront.net While the development of primaquine offered a better-tolerated alternative to pamaquine, the fundamental issues of hemolytic potential and the need for G6PD screening remained. tandfonline.comnih.gov